molecular formula BiO+ B8770909 bismuth(III)-oxide CAS No. 62905-81-1

bismuth(III)-oxide

Cat. No. B8770909
Key on ui cas rn: 62905-81-1
M. Wt: 224.980 g/mol
InChI Key: AFQPDONMRFOLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369248B1

Procedure details

To a mixture of 170 g linalool and 20 mg bismuth(III)-oxide heated to 60° C., 130.5 g trimethylchlorosilane were dropped in. Then the mixture was cooled to room temperature and the organic layer was separated. The resulting oil was purified by distillation to yield 158.35 g of a colorless oil.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
130.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])O.C[Si](C)(C)[Cl:14]>[Bi+]=O>[Cl:14][CH2:1][CH:2]=[C:3]([CH3:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Name
Quantity
20 mg
Type
catalyst
Smiles
[Bi+]=O
Step Two
Name
Quantity
130.5 g
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
ClCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 158.35 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06369248B1

Procedure details

To a mixture of 170 g linalool and 20 mg bismuth(III)-oxide heated to 60° C., 130.5 g trimethylchlorosilane were dropped in. Then the mixture was cooled to room temperature and the organic layer was separated. The resulting oil was purified by distillation to yield 158.35 g of a colorless oil.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
130.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])O.C[Si](C)(C)[Cl:14]>[Bi+]=O>[Cl:14][CH2:1][CH:2]=[C:3]([CH3:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Name
Quantity
20 mg
Type
catalyst
Smiles
[Bi+]=O
Step Two
Name
Quantity
130.5 g
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
ClCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 158.35 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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